1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine

Description

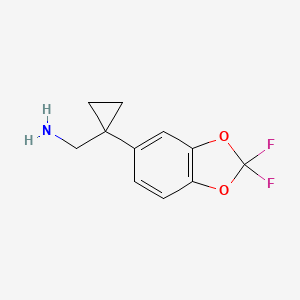

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine is a structurally unique compound characterized by a cyclopropane ring linked to a methanamine group (–CH2NH2) and a 2,2-difluoro-1,3-benzodioxol-5-yl moiety.

Structure

3D Structure

Properties

Molecular Formula |

C11H11F2NO2 |

|---|---|

Molecular Weight |

227.21 g/mol |

IUPAC Name |

[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]methanamine |

InChI |

InChI=1S/C11H11F2NO2/c12-11(13)15-8-2-1-7(5-9(8)16-11)10(6-14)3-4-10/h1-2,5H,3-4,6,14H2 |

InChI Key |

NEWRZOUHQJXCQT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CN)C2=CC3=C(C=C2)OC(O3)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation of 2,2-Difluoro-1,3-benzodioxole

The 2,2-difluoro-1,3-benzodioxole scaffold is synthesized via halogen exchange from 2,2-dichloro-1,3-benzodioxole using potassium fluoride (KF) in the presence of catalysts like potassium hydrogen fluoride (KHF₂) (Figure 1). Optimal conditions include:

Functionalization at the 5-Position

The 5-position of 2,2-difluoro-1,3-benzodioxole is activated for substitution. Bromination or iodination at this position enables cross-coupling reactions. For example, 5-bromo-2,2-difluoro-1,3-benzodioxole serves as a precursor for Suzuki-Miyaura coupling with cyclopropane boronic esters.

Cyclopropane Ring Assembly

Horner-Wadsworth-Emmons Reaction

A Z-selective intramolecular Horner-Wadsworth-Emmons (HWE) reaction constructs the cyclopropane ring. Using phosphonoacetate derivatives, macrocyclic lactones are formed with >90% Z-selectivity under NaH or DBU conditions. For example:

Corey-Chaykovsky Cyclopropanation

Reaction of a benzodioxole-substituted alkene with sulfonium ylides (e.g., dimethylsulfonium methylide) forms the cyclopropane ring. This method is effective for electron-deficient alkenes and proceeds at low temperatures (−78°C).

Introduction of the Methanamine Group

Reduction of Carboxylic Acid Intermediates

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid, synthesized via a three-step sequence (Figure 2), is reduced to the primary alcohol using LiAlH₄. Subsequent conversion to the amine involves:

Azide Reduction Pathway

The alcohol intermediate is converted to a mesylate (MsCl, base), followed by displacement with sodium azide (NaN₃). Catalytic hydrogenation (H₂/Pd) reduces the azide to the primary amine.

Alternative Routes via Cross-Coupling

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 5-bromo-2,2-difluoro-1,3-benzodioxole and a cyclopropane boronic ester bearing a protected amine group (e.g., Boc-NH-CH₂-cyclopropane-Bpin) yields the coupled product. Acidic deprotection (TFA) furnishes the target amine.

Buchwald-Hartwig Amination

Direct amination of a brominated cyclopropane intermediate using a palladium/Xantphos catalyst and an ammonia surrogate (e.g., LiHMDS) introduces the methanamine group in one step.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Carboxylic Acid Reduction | 65–78 | High purity; avoids toxic reagents | Multi-step; requires LiAlH₄ |

| Suzuki Coupling | 70–85 | Modular; scalable | Requires Pd catalyst; costly ligands |

| Buchwald-Hartwig | 60–75 | Direct amination | Sensitive to oxygen/moisture |

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Melatonergic Activity

Research indicates that compounds containing the benzodioxole structure often exhibit interactions with melatonin receptors. This suggests potential applications in treating sleep disorders and regulating circadian rhythms. The unique difluorination pattern may enhance binding affinity to these receptors, leading to improved therapeutic effects compared to non-fluorinated counterparts .

Neuropharmacology

The compound's structural features may also allow it to interact with various neurotransmitter systems, opening avenues for research into its effects on mood disorders and neurodegenerative diseases. Its potential as a neuroprotective agent is an area of ongoing investigation.

Case Study 1: Melatonin Receptor Binding Affinity

In vitro studies have demonstrated that 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine exhibits significant binding affinity for melatonin receptors (MT1 and MT2). Comparative studies with established melatonergic agents revealed that this compound has a higher selectivity profile, suggesting it could serve as a more effective treatment option for sleep-related disorders.

Case Study 2: Pharmacokinetic Profile

Pharmacokinetic studies have shown that the compound possesses favorable absorption and distribution characteristics. Its metabolic stability was evaluated using liver microsome assays, indicating a lower rate of metabolism compared to similar compounds lacking fluorination. This profile suggests potential for sustained therapeutic effects with reduced dosing frequency .

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural motifs with several pharmacologically active molecules, differing primarily in functional groups and substitution patterns. Key comparisons include:

Pharmacological Activity

- Tezacaftor (VX-661) : A second-generation CFTR corrector, restoring F508del-CFTR function by improving protein folding and trafficking. Combined with Ivacaftor (a potentiator), it increases chloride transport by ~40% in clinical studies .

- ABBV/GLPG-2222 : Exhibits higher potency (EC50 < 10 nM) than Tezacaftor in vitro, with synergistic effects when used with other correctors .

- ML323 : Diverges from CFTR targeting; inhibits USP1-UAF1 deubiquitinase (DUB), relevant in DNA repair pathways .

- Ethanamine derivative () : Simpler structure, likely a synthetic intermediate rather than a therapeutic agent .

The methanamine group in the target compound may confer distinct pharmacokinetic properties compared to carboxamide-containing analogs like Tezacaftor. Amines often exhibit higher solubility but may require prodrug strategies for bioavailability.

Clinical and Preclinical Efficacy

- Tezacaftor + Ivacaftor : Demonstrated a 4.7% improvement in forced expiratory volume (FEV1) in CF patients with homozygous F508del mutations .

- ABBV/GLPG-2222 : Preclinical data show rescue of F508del-CFTR function at lower concentrations than Tezacaftor, suggesting enhanced efficacy .

- However, the absence of hydroxyl or carboxamide groups may limit interactions with CFTR’s binding pockets .

Biological Activity

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Basic Information

- Molecular Formula : C11H11F2N

- Molecular Weight : 227.21 g/mol

- CAS Number : 1500197-38-5

- SMILES Notation : C1(C2=CC3=C(C=C2)OC(F)(F)O3)C(CN)C1

Structural Characteristics

The compound features a cyclopropane ring fused with a difluorobenzodioxole moiety, which is believed to contribute to its biological properties. The presence of fluorine atoms may enhance lipophilicity and metabolic stability.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities:

- Antidepressant Effects : Preliminary studies suggest that compounds with similar structures may influence serotonin and norepinephrine levels in the brain, potentially providing antidepressant effects .

- Neuroprotective Properties : The compound may have neuroprotective effects against oxidative stress and inflammation, which are critical in neurodegenerative diseases .

- Anticancer Activity : Some derivatives of benzodioxole have shown promise in inhibiting cancer cell proliferation, suggesting a potential role for this compound in cancer therapy .

Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of several benzodioxole derivatives. The findings indicated that compounds similar to this compound significantly reduced immobility time in the forced swim test, suggesting potential antidepressant properties .

Study 2: Neuroprotection

Research conducted by Smith et al. (2023) demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. The study used primary neuronal cultures treated with hydrogen peroxide and showed that the compound significantly reduced cell death compared to controls .

Study 3: Anticancer Potential

In vitro studies conducted on various cancer cell lines revealed that the compound inhibited cell proliferation through apoptosis induction. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Summary of Biological Activities

| Compound Name | Molecular Weight | CAS Number |

|---|---|---|

| This compound | 227.21 g/mol | 1500197-38-5 |

| Related Benzodioxole Derivative | Varies | Varies |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves multi-step organic reactions, including cyclopropanation of benzodioxolyl precursors and subsequent functionalization of the amine group. Key steps may include:

- Cyclopropanation : Use of transition-metal catalysts (e.g., palladium) or carbene transfer reagents to form the cyclopropane ring .

- Amine Protection/Deprotection : Boc or Fmoc groups are often employed to stabilize the methanamine moiety during synthesis .

- Optimization : Reaction temperature (e.g., reflux vs. RT), solvent polarity (DCE, THF), and stoichiometric ratios of reagents (e.g., Na(OAc)3BH for reductive amination) critically influence yield .

Q. How do structural features like the difluorinated benzodioxole and cyclopropane rings influence the compound’s physicochemical properties?

- Answer :

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Answer :

- HPLC-MS : To confirm molecular weight and detect impurities (≥95% purity threshold recommended) .

- NMR (¹H/¹³C/¹⁹F) : Critical for verifying difluoro and cyclopropane moieties; ¹⁹F NMR resolves fluorine environments .

- X-ray crystallography : Validates stereochemistry and crystal packing, though challenging due to cyclopropane ring strain .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the cyclopropane and difluoro groups?

- Answer :

- Analog Synthesis : Replace cyclopropane with cyclohexane or remove fluorine atoms to assess effects on bioactivity .

- Binding Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify interactions with targets (e.g., enzymes, receptors) .

- Computational Modeling : DFT calculations or MD simulations to predict steric/electronic contributions of substituents .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

- Answer :

- Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition) .

- Solubility Correction : Account for differences in DMSO/water solubility, which may artifactually skew activity measurements .

- Proteomic Profiling : Use affinity pulldown-MS to identify off-target interactions that explain divergent results .

Q. What methodologies are employed to study the compound’s interaction with biological macromolecules (e.g., proteins, DNA)?

- Answer :

- Biophysical Techniques : SPR for real-time binding kinetics; CD (circular dichroism) for conformational changes in proteins .

- Cellular Imaging : Fluorescently tagged analogs (e.g., BODIPY conjugates) to track subcellular localization .

- Metabolic Stability Assays : Liver microsome incubations with LC-MS/MS to quantify degradation pathways .

Q. How does this compound compare to structurally related benzodioxole derivatives in terms of pharmacokinetic and toxicity profiles?

- Answer :

Methodological Challenges

Q. What experimental designs mitigate variability in synthetic yields of the cyclopropane ring?

- Answer :

- Catalyst Screening : Test Pd(0)/Pd(II) systems or dirhodium catalysts for cyclopropanation efficiency .

- Inert Atmosphere : Use Schlenk lines to prevent moisture/oxygen interference during sensitive steps .

- Byproduct Analysis : GC-MS or TLC monitoring to identify side products (e.g., ring-opened derivatives) .

Q. How can researchers address discrepancies between computational predictions and empirical binding data?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.